1-(2-Bromoethyl)-2,3,4-trifluorobenzene

Organic Synthesis Building Block Procurement Purity Specification

1-(2-Bromoethyl)-2,3,4-trifluorobenzene (CAS 887586-25-6, MFCD09029220) is a halogenated aromatic building block with the molecular formula C₈H₆BrF₃ and a molecular weight of 239.03 g·mol⁻¹. The structure features a 1,2,3-trisubstituted fluorine pattern on the phenyl ring with a primary bromoethyl side chain, placing it within the broader class of trifluorophenethyl bromides.

Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
CAS No. 887586-25-6
Cat. No. B1288316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-2,3,4-trifluorobenzene
CAS887586-25-6
Molecular FormulaC8H6BrF3
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CCBr)F)F)F
InChIInChI=1S/C8H6BrF3/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2H,3-4H2
InChIKeyODZDQVMPZAEHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-2,3,4-trifluorobenzene (CAS 887586-25-6): Procurement-Grade Profile & Comparator Baseline


1-(2-Bromoethyl)-2,3,4-trifluorobenzene (CAS 887586-25-6, MFCD09029220) is a halogenated aromatic building block with the molecular formula C₈H₆BrF₃ and a molecular weight of 239.03 g·mol⁻¹ . The structure features a 1,2,3-trisubstituted fluorine pattern on the phenyl ring with a primary bromoethyl side chain, placing it within the broader class of trifluorophenethyl bromides. This regioisomeric arrangement distinguishes it from the 2,4,5-trifluoro isomer (CAS 1260764-09-7) and the benzyl bromide analog 2,3,4-trifluorobenzyl bromide (CAS 157911-55-2, C₇H₄BrF₃, MW 225.01) . The compound exhibits a computed LogP of 3.04, zero hydrogen-bond donors/acceptors, and a topological polar surface area (TPSA) of 0 Ų, parameters that directly influence its utility in lipophilic scaffold construction .

Why Generic Trifluorophenethyl Bromide Substitution Fails: The 2,3,4-Regioisomer Differentiation Problem


The term "trifluorophenethyl bromide" encompasses multiple regioisomers (2,3,4-; 2,4,5-; 2,3,5-; 2,3,6-) and analogs (benzyl bromides, CF₃-substituted variants), each with distinct electronic landscapes on the aromatic ring. The 2,3,4-trifluoro substitution pattern creates a unique contiguous electron-withdrawing region on the phenyl ring that is absent in the 2,4,5-isomer, directly affecting the reactivity of both the bromoethyl side chain and the aromatic ring in subsequent transformations . Furthermore, the bromoethyl (-CH₂CH₂Br) side chain in the target compound is a primary alkyl bromide susceptible to Sₙ2 nucleophilic displacement, whereas the structurally similar benzyl bromide analog (CAS 157911-55-2, C₇H₄BrF₃, MW 225.01) features a benzylic bromide with markedly different reactivity, faster substitution kinetics, and distinct selectivity profiles . These electronic and steric differences mean that generic substitution without regioisomer verification may lead to divergent reactivity, altered product profiles, and unreproducible synthetic outcomes.

Quantitative Differentiation Evidence: 1-(2-Bromoethyl)-2,3,4-trifluorobenzene vs. Closest Analogs


Purity Specification Advantage: 98+% vs. Industry-Standard 95–97%

Among commercially available trifluorophenethyl bromide regioisomers, 1-(2-bromoethyl)-2,3,4-trifluorobenzene is offered at a purity specification of 98+% (ChemScene, CS-0052914), which exceeds the typical purity range of 95–97% documented for the 2,4,5-trifluoro isomer (CAS 1260764-09-7) and many 2,3,4-isomer alternative sources . The 2,3,4-trifluorobenzyl bromide analog (CAS 157911-55-2) is available at >98.0% (GC) from TCI, but this compound carries a benzylic rather than phenethyl bromide leaving group, representing a fundamentally different reactivity class . For applications requiring highest initial purity without additional purification steps, the 98+% specification provides a measurable procurement advantage.

Organic Synthesis Building Block Procurement Purity Specification

Computed Lipophilicity: LogP 3.04 vs. Benzylic Analog Structural Impact

The target compound has a computed LogP of 3.04 (ALogP via ChemScene computational chemistry data), placing it in a lipophilicity range suitable for passive membrane permeability in drug-like space . In comparison, the 2,3,4-trifluorobenzyl bromide analog (CAS 157911-55-2) has one fewer methylene unit (C₇H₄BrF₃ vs. C₈H₆BrF₃), resulting in a lower molecular weight (225.01 vs. 239.03 g·mol⁻¹) and predictably lower LogP . While direct experimental LogP comparisons between regioisomers are not available from primary literature, the computed LogP for the 2,3,4-trifluoro-substituted phenethyl scaffold has been utilized in the design of nNOS inhibitors, where lipophilicity modulation through the trifluorophenethyl moiety was critical for target engagement [1].

Medicinal Chemistry Lipophilicity ADME Prediction

Synthetic Route Specificity: Bromoethyl vs. Bromomethyl Reactivity Distinction

The primary bromoethyl side chain (-CH₂CH₂Br) of the target compound is a classic Sₙ2-active alkylating agent, whereas the commonly confused synonym '2,3,4-trifluorobenzyl bromide' (CAS 157911-55-2) contains a benzylic bromide (-CH₂Br) that reacts via both Sₙ1 and Sₙ2 pathways with significantly faster kinetics due to benzylic carbocation stabilization . This mechanistic distinction is critical: the bromoethyl group provides a two-carbon spacer that is retained in the final product after nucleophilic displacement, enabling the synthesis of phenethylamine, phenethyl ether, and phenethyl thioether derivatives with defined ethylene linkers . The copper(I)-catalyzed addition of aryltrifluoroethyl bromides to terminal olefins has been demonstrated as a synthetic methodology specifically applicable to this substrate class, generating trifluoromethylated benzyl radical intermediates in diastereomer ratios of (60–70):(40–30), a transformation not accessible to benzyl bromide analogs [1].

Organic Synthesis Nucleophilic Substitution Cross-Coupling

Known Biological Scaffold Utility: 2,3,4-Trifluorophenethyl Moiety in nNOS Inhibitor Design

The 2,3,4-trifluorophenethyl scaffold has been validated in the structure-based design of neuronal nitric oxide synthase (nNOS) inhibitors, as demonstrated by the co-crystal structure of 6-(5-(3-(dimethylamino)propyl)-2,3,4-trifluorophenethyl)-4-methylpyridin-2-amine in complex with the rat nNOS heme domain (PDB: 6NGW) [1]. A mutant structure (R354A/G357D) of human nNOS with the same ligand class has also been reported, confirming the scaffold's relevance across species [2]. In contrast, the 2,4,5-trifluorophenethyl isomer has been documented as a precursor to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a sitagliptin intermediate, representing a distinct pharmaceutical application space [3]. This divergence in biological target application underscores that regioisomer selection is not interchangeable for medicinal chemistry programs.

Medicinal Chemistry Neuronal Nitric Oxide Synthase Structure-Based Drug Design

Physical Form & Storage Stability: Room Temperature Shipping vs. Cold-Chain Requirements

The target compound is documented to ship at room temperature with a long-term storage recommendation of 2–8°C, and maintains a 3-year shelf life when stored at 4°C according to Beyotime product specifications . ChemScene confirms shipping at room temperature within the continental US . In comparison, the 2,3,4-trifluorobenzyl bromide analog is classified as a Dangerous Good for transport and may incur hazardous material shipping fees . The 2,4,5-trifluorophenethyl bromide (CAS 1260764-09-7) has a boiling point of 203.7 ± 35.0 °C and flash point of 87.5 ± 21.8 °C, indicating potential flammability concerns during transport . The room-temperature shipping classification of the target compound simplifies logistics and reduces procurement costs relative to cold-chain or hazmat-requiring alternatives.

Procurement Logistics Storage Stability Supply Chain

High-Confidence Application Scenarios for 1-(2-Bromoethyl)-2,3,4-trifluorobenzene Based on Differentiated Evidence


Phenethylamine-Derived CNS-Targeted Library Synthesis Requiring Defined Ethylene Linkers

The primary bromoethyl leaving group undergoes clean Sₙ2 displacement with primary and secondary amines, installing a two-carbon spacer between the 2,3,4-trifluorophenyl ring and the amine functionality . This is directly relevant for synthesizing phenethylamine-based CNS agents, where the ethylene linker is critical for receptor binding. The 2,3,4-trifluorophenethyl scaffold has been structurally validated in nNOS inhibitor co-crystal structures (PDB: 6NGW) . Unlike the benzyl bromide analog, this compound retains the full ethyl spacer in the product, enabling exploration of conformational flexibility not available with single-carbon linkers.

Cu(I)-Catalyzed Radical Addition to Olefins for Trifluoromethylated Benzyl Radical Chemistry

Aryltrifluoroethyl bromides of this structural class participate in Cu(I)-catalyzed radical generation and addition to terminal olefins, producing trifluoromethylated products with diastereomer ratios of (60–70):(40–30) . This methodology is specific to the bromoethyl side chain and is not accessible to benzyl bromide substrates. The target compound's 2,3,4-trifluoro substitution pattern provides distinct electronic effects on radical stability compared to other regioisomers, enabling selective product formation in complex synthetic sequences.

Procurement-Optimized Building Block Supply for High-Throughput Medicinal Chemistry

The target compound's room-temperature shipping classification, 3-year refrigerated shelf life, and availability at 98+% purity from ChemScene make it a logistically favorable building block for high-throughput synthesis workflows. Unlike the 2,3,4-trifluorobenzyl bromide analog, which carries Dangerous Goods shipping classification and hazmat surcharges , the target compound incurs no special transport fees, reducing total procurement cost for large-scale library production. The 2,4,5-regioisomer has a flash point of 87.5 °C , potentially triggering flammable liquid shipping requirements that the target compound avoids.

Fluorinated Fragment-Based Drug Discovery Leveraging Computed LogP 3.04

With a computed LogP of 3.04, zero hydrogen-bond donors/acceptors, and a TPSA of 0 Ų , the target compound is an ideal lipophilic fragment for incorporation into lead-like molecules where passive permeability is desired. The 2,3,4-trifluoro substitution pattern provides a contiguous electron-deficient aromatic surface that enhances stacking interactions with aromatic protein residues, a feature distinct from the 2,4,5-isomer. The fragment can be elaborated via the bromoethyl handle through nucleophilic displacement or cross-coupling without altering the fluorinated aromatic core.

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